An In-depth Technical Guide to Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me): Structure, Properties, and Biological Significance
An In-depth Technical Guide to Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me): Structure, Properties, and Biological Significance
Introduction: Beyond EGCG – The Emergence of a Methylated Catechin
For decades, (-)-epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has been a focal point of intensive research for its pleiotropic biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. However, its clinical translation has been hampered by suboptimal bioavailability and stability. This has spurred the investigation of naturally occurring derivatives with potentially superior pharmacological profiles. Among these, Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me) has garnered significant attention. This methylated iteration of EGCG, found in specific tea cultivars such as 'Benifuuki', exhibits enhanced stability and bioavailability, translating to more potent biological effects in vivo. This guide provides a comprehensive technical overview of EGCG3"Me, tailored for researchers, scientists, and drug development professionals. We will delve into its unique chemical structure and properties, compare it with its parent compound EGCG, explore its mechanisms of action, and provide detailed experimental protocols for its study.
Chemical Structure and Physicochemical Properties: The Impact of a Single Methyl Group
The defining structural feature of EGCG3"Me is the presence of a methyl group at the 3"-position of the galloyl moiety. This seemingly minor modification has profound implications for its chemical properties and, consequently, its biological activity.
Chemical Structure:
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IUPAC Name: [(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate[1]
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Molecular Formula: C₂₃H₂₀O₁₁[1]
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Molecular Weight: 472.4 g/mol [1]
The core structure consists of a flavan-3-ol backbone, characteristic of catechins, esterified with a 3-O-methylgalloyl group. This methylation imparts a subtle yet critical change in the molecule's electronic and steric landscape.
Comparative Physicochemical Properties: EGCG3"Me vs. EGCG
The addition of a methyl group significantly alters the physicochemical properties of EGCG3"Me relative to EGCG.
| Property | Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me) | (-)-epigallocatechin-3-gallate (EGCG) | Significance of the Difference |
| Molecular Formula | C₂₃H₂₀O₁₁ | C₂₂H₁₈O₁₁[2] | The addition of a CH₂ group. |
| Molar Mass | 472.4 g/mol [1] | 458.37 g/mol [2] | Increased molecular weight. |
| Solubility | Soluble in DMSO, PEG300, Tween-80, and saline mixtures.[3] | Soluble in water (5 g/L), ethanol, DMSO, and dimethyl formamide.[2] | Methylation can decrease water solubility but enhance lipid solubility, potentially improving membrane permeability. |
| Stability | Reported to have better stability compared to EGCG.[4] | Unstable to heat, light, and alkaline pH (>8). More stable in acidic conditions (pH 4-6).[3][5] | The methyl group can protect the vicinal hydroxyl groups on the galloyl moiety from oxidation, a primary degradation pathway for EGCG. This enhanced stability is a key advantage for its potential therapeutic use. |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[6] | Store at 2-8°C.[7] | The recommended storage conditions reflect the relative stability of the two compounds. |
Biological Activity and Mechanism of Action: A Tale of Enhanced Efficacy
The structural modifications of EGCG3"Me translate into a distinct and often more potent biological activity profile compared to EGCG. This is largely attributed to its improved bioavailability and altered interactions with molecular targets.
Enhanced Bioavailability: A Key Pharmacokinetic Advantage
One of the most significant findings in EGCG3"Me research is its superior bioavailability. Studies in rats have demonstrated that the oral bioavailability of EGCG3"Me is significantly higher than that of EGCG.[1][8]
| Compound | Oral Bioavailability (%) | AUC (oral, 100 mg/kg) (µg·h/L) | Volume of Distribution (L/kg) |
| EGCG3"Me | 0.38 [1][8] | 317.2 ± 43.7 [1][8] | 0.26 ± 0.02 [1][8] |
| EGCG | 0.14[1][8] | 39.6 ± 14.2[1][8] | 0.94 ± 0.16[1][8] |
The higher area under the curve (AUC) and lower volume of distribution for EGCG3"Me suggest that it is absorbed more efficiently and remains in the systemic circulation at higher concentrations for longer periods.[1][8] This enhanced bioavailability is a critical factor underpinning its stronger in vivo bioactivity.[1][8] The increased lipophilicity due to the methyl group likely contributes to its improved absorption across the intestinal epithelium.
Anti-Allergic and Anti-Inflammatory Mechanisms: The Role of the 67-kDa Laminin Receptor (67LR)
A key molecular target for both EGCG and EGCG3"Me is the 67-kDa laminin receptor (67LR).[6][9][10] However, the O-methylation in EGCG3"Me appears to modulate this interaction, leading to more potent downstream effects, particularly in the context of anti-allergic and anti-inflammatory responses.
The binding of EGCG3"Me to 67LR on the surface of mast cells and basophils triggers a signaling cascade that ultimately suppresses degranulation and the release of pro-inflammatory mediators like histamine.[9][11]
Signaling Pathway of EGCG3"Me in Mast Cell Stabilization:
Caption: Workflow for the isolation and purification of EGCG3"Me.
Step-by-Step Protocol:
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Extraction:
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Grind dried 'Benifuuki' tea leaves to a fine powder.
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Extract the tea powder with 70% aqueous ethanol at 60°C for 2 hours with constant stirring. The solid-to-liquid ratio should be approximately 1:15 (w/v).
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Repeat the extraction process twice to ensure maximum yield.
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-
Filtration and Concentration:
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Combine the extracts and filter through cheesecloth and then Whatman No. 1 filter paper to remove solid debris.
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Centrifuge the filtrate at 4000 rpm for 15 minutes to remove finer particles.
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Concentrate the supernatant under reduced pressure using a rotary evaporator at 45°C until the ethanol is completely removed.
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-
Liquid-Liquid Extraction:
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Sequentially partition the aqueous concentrate with chloroform to remove caffeine and then with ethyl acetate to extract the catechins.
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Collect the ethyl acetate fraction and concentrate it to dryness under reduced pressure.
-
-
Macroporous Resin Column Chromatography:
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Dissolve the dried ethyl acetate extract in a small volume of 30% ethanol.
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Load the solution onto a pre-equilibrated macroporous resin column (e.g., HPD826).
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Wash the column with distilled water to remove polar impurities.
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Elute the catechins using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%). Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.
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Fractions enriched in EGCG3"Me are typically eluted with intermediate ethanol concentrations.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
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Pool the EGCG3"Me-rich fractions and concentrate them.
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Further purify the concentrate using a preparative HPLC system with a C18 column.
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Use a gradient of acetonitrile and water (with 0.1% formic acid) as the mobile phase.
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Collect the peak corresponding to EGCG3"Me, identified by comparison with a standard.
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Lyophilize the collected fraction to obtain pure EGCG3"Me powder.
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Quantitative Analysis of EGCG3"Me by HPLC
This protocol provides a method for the accurate quantification of EGCG3"Me in extracts or purified samples. [12]
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase:
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A: 0.1% phosphoric acid in water.
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B: Acetonitrile.
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-
Gradient Elution: A linear gradient from 10% to 40% B over 30 minutes.
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Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
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Standard Curve: Prepare a series of standard solutions of pure EGCG3"Me in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the extract or purified sample in methanol and filter through a 0.45 µm syringe filter before injection.
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Quantification: Calculate the concentration of EGCG3"Me in the sample by comparing its peak area to the standard curve. The method should demonstrate good linearity (R² > 0.999). [12]
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation. The RBL-2H3 cell line is a commonly used model for this purpose. [13][14][15] Experimental Workflow for Mast Cell Degranulation Assay:
Caption: Workflow for the β-hexosaminidase release assay.
Step-by-Step Protocol:
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Cell Culture and Seeding:
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Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
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Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
-
Sensitization:
-
Wash the cells once with Tyrode's buffer (pH 7.4).
-
Sensitize the cells by incubating them with 0.5 µg/mL of dinitrophenyl (DNP)-specific IgE in culture medium for 24 hours.
-
-
Pre-treatment with EGCG3"Me:
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Wash the sensitized cells twice with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of EGCG3"Me (or vehicle control) in Tyrode's buffer for 1 hour at 37°C.
-
-
Stimulation:
-
Induce degranulation by adding 100 ng/mL of DNP-human serum albumin (HSA) to the wells.
-
For total release control, lyse a separate set of wells with 0.5% Triton X-100.
-
For spontaneous release control, add only Tyrode's buffer.
-
Incubate the plate for 30 minutes at 37°C.
-
-
β-Hexosaminidase Assay:
-
After incubation, centrifuge the plate at 1000 rpm for 10 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5) to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement and Analysis:
-
Stop the reaction by adding 200 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release using the following formula:
-
% Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100
-
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Future Perspectives and Conclusion
Epigallocatechin 3-O-(3-O-methyl)gallate represents a promising evolution in the study of tea catechins for health and therapeutic applications. Its enhanced stability and bioavailability overcome key limitations of its parent compound, EGCG, making it a more viable candidate for drug development. The elucidation of its mechanism of action, particularly its interaction with the 67-kDa laminin receptor, provides a solid foundation for targeted therapeutic strategies in allergic and inflammatory diseases.
Future research should focus on several key areas:
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Optimization of Synthesis and Isolation: Developing scalable and cost-effective methods for the synthesis or large-scale purification of EGCG3"Me is crucial for its widespread research and potential commercialization.
-
In-depth Mechanistic Studies: Further investigation into the downstream signaling pathways modulated by EGCG3"Me will provide a more complete understanding of its pleiotropic effects.
-
Clinical Translation: Well-designed clinical trials are needed to validate the preclinical findings and establish the safety and efficacy of EGCG3"Me in human populations for various health conditions.
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